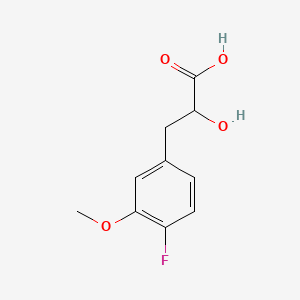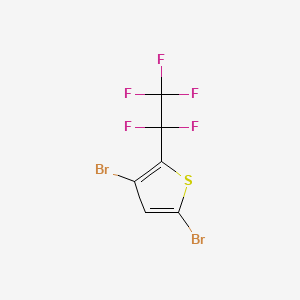
3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene is an organosulfur compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene typically involves the bromination of a thiophene derivative. One common method is the bromination of 2-(1,1,2,2,2-pentafluoroethyl)thiophene using bromine in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of bromine and ensure selective bromination at the 3 and 5 positions of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction parameters such as temperature, solvent, and bromine concentration to achieve high yields and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters under mild conditions.
Stille Coupling: Employs tin reagents and palladium catalysts.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene has several scientific research applications:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Serves as a building block for the development of pharmaceuticals and bioactive molecules.
Material Science: Employed in the design of advanced materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its functional groups and electronic properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene in various applications involves its ability to participate in electron transfer processes and form stable conjugated systems. The bromine atoms and pentafluoroethyl group influence the electronic distribution within the thiophene ring, making it a versatile intermediate for further functionalization. In organic electronics, its incorporation into polymers enhances charge transport and light-emitting properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Another brominated thiophene used in organic electronics.
3,3’-Dibromo-2,2’-bithiophene: Utilized in the synthesis of conjugated polymers for electronic applications.
5,5’‘-Dibromo-2,2’5’,2’'-terthiophene: Employed in the design of optoelectronic devices.
Uniqueness
3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound for developing advanced materials with tailored properties.
Eigenschaften
Molekularformel |
C6HBr2F5S |
|---|---|
Molekulargewicht |
359.94 g/mol |
IUPAC-Name |
3,5-dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene |
InChI |
InChI=1S/C6HBr2F5S/c7-2-1-3(8)14-4(2)5(9,10)6(11,12)13/h1H |
InChI-Schlüssel |
JQFVNCWULVVXBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Br)C(C(F)(F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


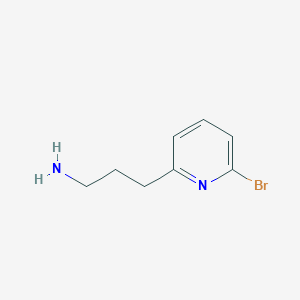



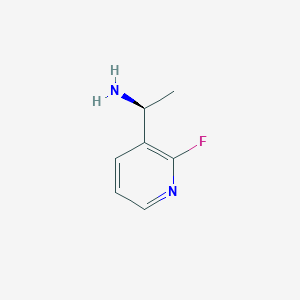
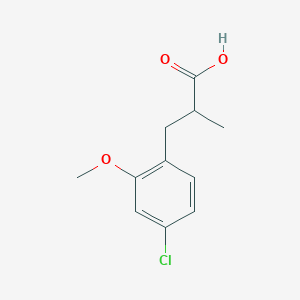
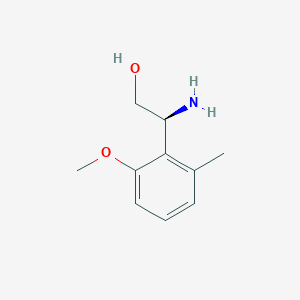

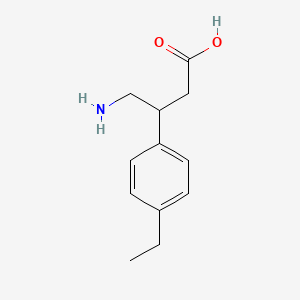
![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
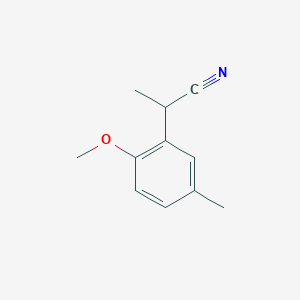
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
